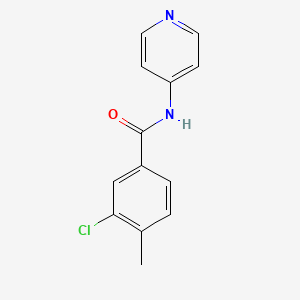
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic organic compound that has a wide range of applications in the fields of medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its antitumor effects by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For instance, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may help to prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low cost and ease of synthesis. It is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a versatile compound with a wide range of potential applications in various scientific fields. Its low cost and ease of synthesis make it an attractive option for lab experiments, although its potential toxicity must be taken into consideration. Future research on this compound may lead to the development of new therapeutic agents and diagnostic tools for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with 2-methylisatin in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been found to exhibit antitumor, antifungal, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c1-18-15(19)10-7-6-9(8-11(10)16(18)20)14-17-12-4-2-3-5-13(12)21-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPTFFGTULWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)



![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)
![1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5769111.png)